(R)-4-Ethynyloxazolidin-2-one
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Overview
Description
®-4-Ethynyloxazolidin-2-one is a chiral compound that belongs to the oxazolidinone family This compound is characterized by the presence of an ethynyl group attached to the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Ethynyloxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an ethynylating agent. One common method is the alkylation of oxazolidin-2-one with ethynyl bromide in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of ®-4-Ethynyloxazolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-4-Ethynyloxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidinones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced oxazolidinones, and various substituted oxazolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
®-4-Ethynyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It serves as a building block for the synthesis of complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of ®-4-Ethynyloxazolidin-2-one involves its interaction with specific molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
(S)-4-Ethynyloxazolidin-2-one: The enantiomer of ®-4-Ethynyloxazolidin-2-one, differing in the spatial arrangement of atoms.
4-Ethynyloxazolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.
Other Oxazolidinones: Compounds such as linezolid and tedizolid, which are used as antibiotics.
Uniqueness: ®-4-Ethynyloxazolidin-2-one is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and potential biological activities. Its ethynyl group also provides a versatile site for further chemical modifications, enhancing its utility in various applications.
Properties
IUPAC Name |
(4R)-4-ethynyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZMXGHLIAPYCI-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1COC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1COC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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